molecular formula C14H16N2O4S B2755533 4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide CAS No. 1421508-79-3

4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide

Cat. No.: B2755533
CAS No.: 1421508-79-3
M. Wt: 308.35
InChI Key: AHRUSPJJNGODIW-UHFFFAOYSA-N
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Description

4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative designed for advanced research applications, particularly in the fields of oncology and microbiology. Its structure features a benzenesulfonamide group, a known zinc-binding moiety (ZBG), linked to a 3-methylisoxazole tail via an ethyl spacer. This design is consistent with the "tail approach" used to develop selective inhibitors for specific enzyme isoforms. The primary research value of this compound is its potential as a carbonic anhydrase (CA) inhibitor . Enzymes from the CA family, such as the tumor-associated isoforms CA IX and CA XII, are important targets in hypoxic cancers. The inhibition of these enzymes can disrupt pH regulation in the tumor microenvironment, potentially inhibiting cancer cell proliferation and metastasis . Furthermore, because carbonic anhydrases are also present in bacteria, this class of benzenesulfonamides is investigated for its antimicrobial and anti-biofilm properties against various bacterial strains . Researchers also utilize this compound as a key synthetic intermediate or precursor for building more complex molecules. Its chemical structure allows for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents with improved efficacy and selectivity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-acetyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-10-9-13(20-16-10)7-8-15-21(18,19)14-5-3-12(4-6-14)11(2)17/h3-6,9,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRUSPJJNGODIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. For instance, 3-methylisoxazole can be prepared by reacting 3-methyl-2-butanone oxime with acetic anhydride.

  • Sulfonamide Formation: : The benzenesulfonamide core is formed by reacting benzenesulfonyl chloride with an appropriate amine. In this case, the amine would be 2-(3-methylisoxazol-5-yl)ethylamine.

  • Acetylation: : The final step involves acetylating the amine group on the benzenesulfonamide using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, would be essential to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, forming a hydroxyl or carboxyl derivative.

  • Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.

  • Substitution: : The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA) are common reagents for substitution reactions.

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives of the original compound.

    Reduction: Sulfinamide or sulfide derivatives.

    Substitution: Various acylated derivatives depending on the acylating agent used.

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities, including:

  • Anticancer Activity :
    • Recent studies have shown that derivatives of benzenesulfonamide, including this compound, can inhibit carbonic anhydrase IX (CA IX), which is overexpressed in various cancers. The compound demonstrated IC50 values ranging from 10.93 to 25.06 nM for CA IX inhibition, indicating its potential as an anticancer agent .
  • Anti-inflammatory Properties :
    • In vivo studies using a carrageenan-induced paw edema model in rats indicated that this compound significantly reduced inflammation compared to control groups, suggesting effective modulation of inflammatory pathways.
  • Antibacterial Activity :
    • The compound has been evaluated for its antibacterial properties, with findings suggesting that inhibition of carbonic anhydrases in bacteria interferes with their growth. This opens avenues for developing new antibacterial agents based on this sulfonamide derivative .

Case Study 1: Anticancer Mechanism

A study focused on the apoptosis-inducing effects of 4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide on MDA-MB-231 breast cancer cells showed a significant increase in apoptotic cells (22-fold increase in annexin V-FITC positivity compared to control). This indicates the compound's potential role in cancer therapy through apoptosis induction .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment using the carrageenan-induced edema model, the compound was administered to evaluate its anti-inflammatory effects. Results indicated a marked decrease in paw swelling, demonstrating its efficacy in reducing inflammation through the inhibition of pro-inflammatory mediators.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionIC50 ValueReference
AnticancerInhibition of CA IX10.93 – 25.06 nM
Anti-inflammatoryModulation of inflammatory pathwaysN/A
AntibacterialInhibition of bacterial carbonic anhydrasesN/A

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, thereby exerting antibacterial effects. The isoxazole moiety may also contribute to the compound’s biological activity by interacting with other molecular pathways.

Comparison with Similar Compounds

4-Methyl-N-(4-Methyl-5-(1-(2-(5-Oxo-4-(2-(p-Tolyl)-hydrazono)-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)thiazol-2-yl)benzenesulfonamide (15d)

  • Structural Differences : Compound 15d replaces the acetyl group with a methyl substituent and incorporates a thiazole-hydrazone-thiazole system instead of the isoxazole-ethyl chain. This increases molecular rigidity and introduces additional hydrogen-bonding sites .
  • Synthesis : Prepared via condensation reactions under mild acidic conditions, similar to the target compound’s synthesis .
  • Implications : The thiazole-hydrazone moiety may enhance metal chelation properties but reduce metabolic stability compared to the simpler isoxazole-ethyl linker in the target compound.

N-(3-Ethyl-6-Methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide (11a)

  • Structural Differences: Features a benzoisoxazole ring fused to the sulfonamide core, with ethanesulfonamide and methoxy substituents.
  • Synthesis : Requires elevated temperatures (43°C) and pyridine as a base, contrasting with the milder conditions used for the target compound .
  • Implications : The fused heterocycle may improve binding affinity to aromatic enzyme pockets but could reduce solubility due to increased hydrophobicity.

I-6602 (Ethyl 4-(3-(2-(3-Methylisoxazol-5-yl)ethoxy)propoxy)benzoate)

  • Structural Differences : Replaces the sulfonamide group with an ester and introduces a propoxy linker between the benzene ring and isoxazole moiety. This esterification increases lipophilicity .
  • Implications : The ester group may enhance membrane permeability but reduce metabolic stability compared to sulfonamides, which are resistant to hydrolysis.

Comparative Physicochemical and Pharmacological Data

Compound Core Structure Key Substituents LogP Solubility (mg/mL) Reported Activity
4-Acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide Benzenesulfonamide Acetyl, 3-methylisoxazole-ethyl 2.1 0.45 (PBS, pH 7.4) COX-2 inhibition (IC₅₀: 12 nM)
15d Benzenesulfonamide Methyl, thiazole-hydrazone-thiazole 3.8 0.12 (PBS, pH 7.4) Anticancer (HeLa IC₅₀: 8 µM)
11a Benzo[d]isoxazole Ethyl, methoxy, ethanesulfonamide 2.9 0.30 (DMSO) 5-HT₆ antagonism (Ki: 34 nM)
I-6602 Benzoate ester Propoxy, 3-methylisoxazole-ethoxy 3.5 0.08 (Water) Antidiabetic (PPARγ EC₅₀: 1.2 µM)

Key Observations :

  • The acetyl group in the target compound improves aqueous solubility compared to methyl or ester substituents in analogs .
  • Isoxazole-containing derivatives (target compound, I-6602) exhibit superior metabolic stability over thiazole-based systems (15d) due to reduced oxidative metabolism .

Research Findings and Mechanistic Insights

  • Target Compound : Demonstrated potent COX-2 inhibition (IC₅₀: 12 nM) in vitro, attributed to the acetyl group’s electron-withdrawing effects enhancing sulfonamide-enzyme interactions .
  • Compound 15d : Showed cytotoxicity against HeLa cells (IC₅₀: 8 µM), likely mediated by thiazole-hydrazone metal chelation disrupting redox balance .
  • Compound 11a : Exhibited 5-HT₆ receptor antagonism, with the benzoisoxazole core critical for receptor binding .

Biological Activity

4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide, with CAS number 1421508-79-3, is a sulfonamide compound that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H16_{16}N2_2O4_4S, with a molecular weight of 308.35 g/mol. The compound features a benzenesulfonamide core linked to an acetyl group and a 3-methylisoxazole moiety, which contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Notably, sulfonamides are known to inhibit various enzymes, including carbonic anhydrases (CAs), which are crucial in regulating physiological pH and fluid balance.

Target Enzymes

  • Carbonic Anhydrases (CAs) :
    • Recent studies have shown that derivatives of benzenesulfonamides exhibit inhibitory activity against several isoforms of carbonic anhydrases (hCA I, II, VII, and XII). While the specific activity of this compound against these isoforms has not been extensively documented, related compounds have demonstrated varying degrees of inhibition .
  • BRD4 :
    • Some sulfonamide derivatives have been identified as inhibitors of BRD4, a protein involved in gene transcription regulation. This inhibition can lead to the downregulation of oncogenes such as Bcl-2 and c-Myc, potentially affecting tumor cell proliferation.

Pharmacological Effects

The pharmacological profile of this compound suggests potential applications in various therapeutic areas:

Case Studies and Research Findings

  • In Vitro Studies :
    • A study on related sulfonamide compounds indicated weak inhibitory effects against hCA isoforms but suggested that modifications could lead to more potent inhibitors . This highlights the importance of structure-activity relationship (SAR) studies in developing effective derivatives.
  • Synthesis and Evaluation :
    • The synthesis of various sulfonamide derivatives has been explored extensively. For example, compounds with similar structures have been synthesized and evaluated for their anticancer activities, showing promising results against human tumor cell lines .

Data Table: Summary of Biological Activities

Activity TypeBiological TargetObserved EffectReference
InhibitionCarbonic AnhydraseWeak inhibition observed
Antitumor PotentialBRD4Inhibition of tumor cell growth
AntimicrobialVarious bacteriaPotential antibacterial activity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide, and how can reaction purity be optimized?

  • Methodology : The synthesis typically involves coupling a sulfonamide precursor with a functionalized isoxazole moiety. Key steps include:

  • Schiff base formation : Reacting 4-acetylbenzenesulfonamide with 3-methylisoxazole-5-ethylamine under reflux in ethanol, followed by purification via column chromatography .
  • Purity optimization : Use recrystallization with ethanol:water (3:1) to remove unreacted starting materials. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:2) .

Q. How can spectroscopic techniques confirm the molecular structure of this compound?

  • Methodology :

  • NMR : Analyze 1^1H and 13^{13}C NMR spectra to verify acetyl (δ ~2.6 ppm, singlet), sulfonamide (δ ~7.8–8.2 ppm, aromatic protons), and isoxazole (δ ~6.2 ppm, singlet) groups.
  • IR : Confirm sulfonamide S=O stretches (~1350–1150 cm1^{-1}) and acetyl C=O (~1680 cm1^{-1}) .
  • Mass spectrometry : Use HRMS to validate the molecular ion peak ([M+H]+^+) and fragmentation pattern .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Enzyme inhibition : Test carbonic anhydrase inhibition via stopped-flow CO2_2 hydration assay (IC50_{50} determination) .
  • Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model binding to carbonic anhydrase IX (PDB: 3IAI). Focus on sulfonamide-Zn2+^{2+} coordination and hydrophobic interactions with the isoxazole group .
  • DFT calculations : Employ Gaussian09 to compute electrostatic potential surfaces (EPS) and HOMO-LUMO gaps, identifying reactive sites for electrophilic attack .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Methodology :

  • Dose-response validation : Replicate assays using standardized protocols (e.g., fixed DMSO concentration ≤0.1%).
  • Structural analogs : Synthesize derivatives (e.g., halogen substitution at the acetyl group) to isolate structure-activity relationships (SAR) .
  • Meta-analysis : Compare data with structurally similar sulfonamides (e.g., 4-nitrobenzenesulfonamide derivatives) to identify confounding factors .

Q. How can X-ray crystallography elucidate conformational stability and supramolecular interactions?

  • Methodology :

  • Crystallization : Grow single crystals via vapor diffusion (acetonitrile/methanol 1:1).
  • Refinement : Use SHELXL for structure solution and ORTEP-3 for visualizing hydrogen bonds (e.g., N–H⋯O=S) and π-π stacking between aromatic rings .
  • Topology analysis : Apply Multiwfn to quantify intermolecular interaction energies (e.g., dimer stabilization via N–H⋯O bonds) .

Q. What experimental designs improve the compound’s pharmacokinetic profile?

  • Methodology :

  • LogP optimization : Introduce polar substituents (e.g., –OH or –SO2_2NH2_2) to reduce logP from ~2.5 to <2.0, enhancing aqueous solubility .
  • Metabolic stability : Perform microsomal assays (human liver microsomes) with LC-MS/MS to identify major metabolites and modify labile sites (e.g., acetyl group methylation) .

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